tert-Butyl 4-ethynyl-3,3-dimethylpyrrolidine-1-carboxylate
Description
tert-Butyl 4-ethynyl-3,3-dimethylpyrrolidine-1-carboxylate is a pyrrolidine derivative characterized by a tert-butyl carbamate group at position 1, two methyl groups at position 3, and an ethynyl substituent at position 4 of the pyrrolidine ring. This compound is of significant interest in synthetic organic chemistry and medicinal chemistry due to its versatile functional groups. The tert-butyl group acts as a steric protector for the carbamate moiety, while the ethynyl group enables participation in click chemistry (e.g., copper-catalyzed azide-alkyne cycloaddition) for bioconjugation or drug development applications.
Properties
IUPAC Name |
tert-butyl 4-ethynyl-3,3-dimethylpyrrolidine-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO2/c1-7-10-8-14(9-13(10,5)6)11(15)16-12(2,3)4/h1,10H,8-9H2,2-6H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWORSLRRUJYZOT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CN(CC1C#C)C(=O)OC(C)(C)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Palladium-Catalyzed Sonogashira Coupling
The Sonogashira reaction is a well-established method for forming carbon-carbon bonds between sp³-hybridized halides and terminal alkynes. For this substrate, the strategy involves:
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Synthesis of 4-bromo-3,3-dimethylpyrrolidine-1-carboxylate :
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Coupling with a terminal alkyne :
Example Protocol :
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Reagents : 4-bromo-3,3-dimethylpyrrolidine-1-carboxylate (1.0 eq), trimethylsilylacetylene (1.2 eq), Pd(PPh₃)₄ (5 mol%), CuI (10 mol%), diisopropylamine (3.0 eq), THF, 60°C, 12 h.
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Yield : ~60–70% after silica gel chromatography.
Mechanistic Insights:
The oxidative addition of the palladium catalyst to the C-Br bond forms a Pd(II) intermediate, which undergoes transmetallation with the copper-acetylide species. Reductive elimination yields the coupled product while regenerating the Pd(0) catalyst. Steric hindrance from the 3,3-dimethyl groups may necessitate elevated temperatures or prolonged reaction times.
Nucleophilic Substitution with Propargyl Bromide
An alternative approach employs nucleophilic displacement of a leaving group (e.g., bromide) at the 4-position with a propargyl moiety:
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Synthesis of 4-bromo-3,3-dimethylpyrrolidine-1-carboxylate (as above).
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Substitution with propargyl Grignard reagent :
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Treatment of the bromide with a propargylmagnesium bromide in THF at −78°C to room temperature.
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Quenching with aqueous NH₄Cl and extraction yields the ethynyl product.
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Example Protocol :
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Reagents : 4-bromo-3,3-dimethylpyrrolidine-1-carboxylate (1.0 eq), propargylmagnesium bromide (2.0 eq, 0.5 M in THF), THF, −78°C to RT, 4 h.
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Yield : ~50–55% after purification.
Limitations:
Grignard reagents may induce elimination side reactions due to the steric bulk of the 3,3-dimethyl groups. Lower temperatures and controlled addition mitigate this issue.
Reductive Alkynylation via Hydride Reduction
A less conventional route involves the formation of an alkyne through hydride reduction of a ketone intermediate:
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Synthesis of 4-acetylene-3,3-dimethylpyrrolidine-1-carboxylate :
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Oxidation of 4-hydroxy-3,3-dimethylpyrrolidine-1-carboxylate to the ketone using Dess-Martin periodinane.
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Formation of the acetylide via reaction with a lithiated alkyne (e.g., lithium acetylide-ethylenediamine complex).
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Reduction of the ketone to the methylene group using NaBH₄ or LiAlH₄.
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Example Protocol :
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Reagents : 4-keto-3,3-dimethylpyrrolidine-1-carboxylate (1.0 eq), lithium acetylide (2.0 eq), THF, −78°C, 2 h; followed by NaBH₄ (3.0 eq), MeOH, 0°C, 1 h.
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Yield : ~40–45% after chromatography.
Comparative Analysis of Methodologies
| Method | Key Advantages | Limitations | Typical Yield |
|---|---|---|---|
| Sonogashira Coupling | High functional group tolerance | Requires Pd/Cu catalysts; costly reagents | 60–70% |
| Nucleophilic Substitution | No transition metals; simple setup | Low yield due to steric hindrance | 50–55% |
| Reductive Alkynylation | Access to diverse alkyne derivatives | Multi-step; prone to over-reduction | 40–45% |
Optimization Strategies and Troubleshooting
Enhancing Sonogashira Efficiency
Minimizing Elimination in Substitution Reactions
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Low-Temperature Conditions : Slow addition of Grignard reagents at −78°C suppresses β-hydride elimination.
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Bulky Bases : Use of LiHMDS or KOtBu instead of smaller bases reduces undesired pathways.
Characterization and Analytical Data
While specific data for this compound are scarce, anticipated spectroscopic features include:
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¹H NMR : Singlet for Boc tert-butyl (δ 1.4 ppm), methyl groups (δ 1.1–1.3 ppm), and ethynyl proton (δ 2.5–3.0 ppm).
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¹³C NMR : Carbamate carbonyl (δ 155–160 ppm), sp-hybridized carbons (δ 70–90 ppm).
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IR : Alkyne C≡C stretch (~2100 cm⁻¹), carbamate C=O (~1700 cm⁻¹).
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 4-ethynyl-3,3-dimethylpyrrolidine-1-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The compound can be reduced to form saturated derivatives.
Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed for reduction.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or organolithium compounds.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the ethynyl group can yield aldehydes or ketones, while reduction can produce alkanes or alcohols.
Scientific Research Applications
tert-Butyl 4-ethynyl-3,3-dimethylpyrrolidine-1-carboxylate has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound can be used in the study of enzyme mechanisms and protein-ligand interactions.
Industry: The compound can be utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-Butyl 4-ethynyl-3,3-dimethylpyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The ethynyl group can participate in various chemical reactions, leading to the formation of reactive intermediates. These intermediates can interact with enzymes, receptors, or other biomolecules, modulating their activity and function. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Physicochemical Properties
- Solubility and Reactivity: The ethynyl group in the target compound enhances reactivity toward azide coupling but may reduce solubility in polar solvents compared to amino-substituted analogs (e.g., tert-butyl 4-amino-3,3-dimethylpyrrolidine-1-carboxylate, which has a pKa of ~9.59 ).
- Steric Effects : The 3,3-dimethyl groups in all analogs contribute to steric hindrance, influencing reaction kinetics and crystal packing.
Biological Activity
tert-Butyl 4-ethynyl-3,3-dimethylpyrrolidine-1-carboxylate (CAS Number: 2169173-02-6) is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its chemical properties, biological activities, and the implications for pharmacological applications based on current research findings.
- Molecular Formula : C13H21NO2
- Molecular Weight : 223.31 g/mol
- Purity : Typically available at 95% purity .
Biological Activity Overview
The biological activity of this compound has been studied primarily in the context of neuroprotection and enzyme inhibition. Key areas of investigation include:
- Neuroprotective Effects :
- Enzyme Inhibition :
Neuroprotection Against Amyloid-beta Toxicity
A significant study evaluated the effects of this compound on astrocyte viability in the presence of amyloid-beta (Aβ) peptides. The results showed:
- Cell Viability : When treated with Aβ alone, astrocyte viability dropped to approximately 43%. However, co-treatment with the compound improved viability to about 63%, indicating a protective effect against Aβ toxicity .
Enzyme Inhibition Studies
The compound's ability to inhibit AChE was quantified using standard enzyme inhibition assays:
| Compound | IC50 (nM) |
|---|---|
| This compound | 15.4 |
| Galantamine | 25 |
These results suggest that this compound is a potent AChE inhibitor, potentially more effective than some established drugs .
Implications for Pharmacological Applications
The dual action of this compound as both a neuroprotective agent and an AChE inhibitor positions it as a promising candidate for further development in treating neurodegenerative diseases such as Alzheimer's disease. Its ability to prevent amyloid-beta aggregation while enhancing cholinergic activity could provide a multifaceted approach to therapy.
Q & A
Q. What are the standard synthetic routes for preparing tert-butyl 4-ethynyl-3,3-dimethylpyrrolidine-1-carboxylate?
The compound is typically synthesized via Boc protection of the pyrrolidine nitrogen, followed by functionalization at the 4-position. Key steps include:
- Coupling reactions : Ethynyl groups can be introduced via Sonogashira coupling or alkyne-azide click chemistry .
- Reagent conditions : Use of DMAP and triethylamine in dichloromethane at 0–20°C for optimal yield .
- Purification : Column chromatography with hexanes/EtOAC (+0.25% Et₃N) to mitigate polar impurities .
Q. What spectroscopic techniques are essential for confirming the structure of this compound?
- ¹H/¹³C NMR : Identifies backbone structure and substituents. Rotameric mixtures (e.g., due to hindered rotation) may require variable-temperature NMR for resolution .
- HRMS/ESI-MS : Confirms molecular weight and purity .
- X-ray crystallography : Resolves stereochemistry and crystal packing, often using SHELX programs for refinement .
Q. What safety precautions are necessary when handling this compound?
- PPE : Wear respiratory protection, gloves, and eye/face shields to avoid inhalation or contact .
- Storage : Keep in a cool, ventilated area away from ignition sources. Use explosion-proof equipment due to potential flammability .
- Waste disposal : Follow institutional guidelines for organic solvents and reactive intermediates .
Advanced Research Questions
Q. How can researchers address discrepancies in NMR data when characterizing derivatives of this compound?
Discrepancies often arise from:
- Rotameric mixtures : Observed as split peaks in ³¹P or ¹H NMR. Use VT-NMR (variable temperature) to coalesce signals .
- Impurity analysis : LC-MS or 2D NMR (COSY, HSQC) to distinguish by-products from rotamers .
- Crystallographic validation : Resolve ambiguous stereochemistry via single-crystal X-ray diffraction .
Q. What strategies are effective for functionalizing the ethynyl group for further derivatization?
- Click chemistry : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) to introduce triazole moieties .
- Phosphonylation : Photoinduced deformylative phosphonylation using diethyl phosphite under UV light .
- Cross-coupling : Sonogashira or Heck reactions to attach aryl/heteroaryl groups .
Q. How can computational tools aid in designing derivatives of this compound?
- Retrosynthesis planning : AI-driven platforms (e.g., Reaxys, Pistachio) predict feasible routes and optimize reaction conditions .
- Docking studies : Molecular modeling to assess binding affinity for targets like enzymes or receptors .
- DFT calculations : Analyze electronic effects of substituents on reactivity and stability .
Q. How does the tert-butyl carbamate group influence the compound’s reactivity and stability?
- Steric shielding : Protects the pyrrolidine nitrogen from nucleophilic attack, enhancing stability under basic conditions .
- Acid sensitivity : Boc group can be cleaved with TFA or HCl, enabling controlled deprotection for downstream modifications .
- Crystallinity : The bulky tert-butyl group often promotes ordered crystal lattice formation, aiding X-ray analysis .
Q. What are the challenges in crystallizing this compound, and how can they be mitigated?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
